molecular formula C8H9NaO3S B1474130 Sodium 4-ethoxybenzene-1-sulfinate CAS No. 111243-34-6

Sodium 4-ethoxybenzene-1-sulfinate

Cat. No. B1474130
M. Wt: 208.21 g/mol
InChI Key: XYGOMTHGRTVVRQ-UHFFFAOYSA-M
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Description

Sodium 4-ethoxybenzene-1-sulfinate is a chemical compound with the CAS Number: 111243-34-6 . It has a molecular weight of 208.21 . The compound is typically stored at temperatures around -10 degrees . It appears in the form of a powder .


Synthesis Analysis

Sodium sulfinates, including Sodium 4-ethoxybenzene-1-sulfinate, have been used as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . They act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .


Molecular Structure Analysis

The InChI code for Sodium 4-ethoxybenzene-1-sulfinate is 1S/C8H10O3S.Na/c1-2-11-7-3-5-8 (6-4-7)12 (9)10;/h3-6H,2H2,1H3, (H,9,10);/q;+1/p-1 . This code provides a specific identifier for the molecular structure of the compound.


Chemical Reactions Analysis

Sodium sulfinates have been used in various chemical reactions. They have been used in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones . They have also been used in sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions .


Physical And Chemical Properties Analysis

Sodium 4-ethoxybenzene-1-sulfinate is a powder . It has a molecular weight of 208.21 . The compound is typically stored at temperatures around -10 degrees .

Scientific Research Applications

Synthesis of Organosulfur Compounds

Sodium 4-ethoxybenzene-1-sulfinate, as a type of sodium sulfinate, can act as a versatile building block for preparing many valuable organosulfur compounds . This is achieved through S–S, N–S, and C–S bond-forming reactions .

Sulfonylating Reagent

Depending on reaction conditions, sodium sulfinates can emerge as sulfonylating reagents . This allows for the introduction of a sulfonyl group into a variety of organic compounds, enhancing their chemical properties and potential applications .

Sulfenylating Reagent

In addition to being a sulfonylating reagent, sodium sulfinates can also act as sulfenylating reagents . This means they can introduce a sulfenyl group into other compounds, which can be useful in various chemical synthesis processes .

Sulfinylating Reagent

Sodium sulfinates, including Sodium 4-ethoxybenzene-1-sulfinate, can also serve as sulfinylating reagents . This allows them to introduce a sulfinyl group into other compounds, broadening the range of potential organosulfur compounds that can be synthesized .

Synthesis of Sulfonamides, Sulfides, and Sulfones

Remarkable advancement has been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones . Sodium 4-ethoxybenzene-1-sulfinate can play a crucial role in these synthesis processes .

Site-Selective C–H Sulfonylation

One of the most promising applications of sodium sulfinates is in site-selective C–H sulfonylation . This process allows for the direct introduction of a sulfonyl group at a specific carbon-hydrogen bond in an organic compound .

Photoredox Catalytic Transformations

Sodium sulfinates can also be used in photoredox catalytic transformations . This involves using light to trigger redox reactions, which can be useful in a variety of chemical synthesis and industrial processes .

Electrochemical Synthesis

Lastly, sodium sulfinates, including Sodium 4-ethoxybenzene-1-sulfinate, can be used in electrochemical synthesis . This involves using electrical energy to drive chemical reactions, offering a more sustainable and environmentally friendly approach to chemical synthesis .

Safety And Hazards

The compound has been associated with certain hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing mist or vapors, using only outdoors or in a well-ventilated area, and avoiding release to the environment .

Future Directions

The utilization of sodium sulfinates, including Sodium 4-ethoxybenzene-1-sulfinate, has seen substantial progress over the last decade . Future directions may include further exploration of their use in site-selective C–H sulfonylation, photoredox catalytic transformations, and electrochemical synthesis .

properties

IUPAC Name

sodium;4-ethoxybenzenesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S.Na/c1-2-11-7-3-5-8(6-4-7)12(9)10;/h3-6H,2H2,1H3,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGOMTHGRTVVRQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 4-ethoxybenzene-1-sulfinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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